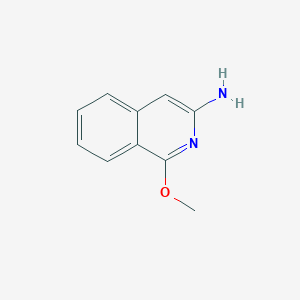

1-Methoxyisoquinolin-3-amine

Description

BenchChem offers high-quality 1-Methoxyisoquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxyisoquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOBWPTYRNVBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574627 | |

| Record name | 1-Methoxyisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80900-33-0 | |

| Record name | 1-Methoxyisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of the Substituted Isoquinoline Scaffold

An In-Depth Technical Guide to the Chemical Properties of 1-Methoxyisoquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its unique electronic and steric properties make it an ideal template for engaging with a wide array of biological targets. The strategic functionalization of this core is paramount in modern drug discovery. This guide focuses on a particularly valuable derivative: 1-methoxyisoquinolin-3-amine. The presence of a methoxy group at the C1 position and an amino group at the C3 position creates a molecule with a distinct reactivity profile, offering a versatile platform for the synthesis of novel chemical entities. This document serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the core chemical properties, synthesis, reactivity, and potential applications of this important building block.

Core Physicochemical and Structural Characteristics

1-Methoxyisoquinolin-3-amine is a heterocyclic aromatic amine. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nature of the isoquinoline nitrogen atom dictates its chemical behavior.

Identity and Physical Properties

A summary of the key identifying and computed physicochemical properties is provided below. Experimental data for properties such as melting and boiling points are not widely available in public literature, which is common for specialized research chemicals.

| Property | Value | Source(s) |

| IUPAC Name | 1-methoxyisoquinolin-3-amine | - |

| CAS Number | 80900-33-0 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [3][4] |

| Canonical SMILES | COC1=CC2=CC=CC=C2C(=N1)N | - |

| InChI Key | FZDXWASHIYIYQZ-UHFFFAOYSA-N | [3] |

Structural Diagram

The fundamental structure of 1-methoxyisoquinolin-3-amine is depicted below, illustrating the numbering of the isoquinoline ring system.

Caption: Structure of 1-methoxyisoquinolin-3-amine.

Synthesis Strategies and Methodologies

The synthesis of specifically substituted isoquinolines like 1-methoxyisoquinolin-3-amine requires careful regiochemical control. Direct functionalization of the pre-formed isoquinoline ring at the C3 position can be challenging.[5] Therefore, common strategies involve the cyclization of appropriately substituted precursors or the functionalization of a pre-existing isoquinoline with a suitable leaving group at the target position.

Conceptual Synthetic Workflow

A plausible and effective route involves a multi-step synthesis starting from a substituted benzonitrile, followed by cyclization and functional group interconversion. The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond at the C3 position with high efficiency and functional group tolerance.[5]

Caption: General workflow for synthesizing 1-methoxyisoquinolin-3-amine.

Protocol: Palladium-Catalyzed Synthesis

This protocol outlines a representative Buchwald-Hartwig amination for the synthesis of the target compound from a 3-haloisoquinoline precursor.

Disclaimer: This is a generalized protocol. The specific choice of catalyst, ligand, base, solvent, and reaction temperature must be optimized for the specific substrate.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromo-1-methoxyisoquinoline (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).[5]

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Reagent Addition: Through a septum, add an amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.) followed by an anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Place the sealed tube in a pre-heated oil bath and stir at the optimized temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. If an imine was used as the amine source, hydrolysis with aqueous acid is required to reveal the primary amine. Purify the crude product by column chromatography on silica gel to yield the final 1-methoxyisoquinolin-3-amine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-methoxyisoquinolin-3-amine is dominated by the nucleophilic character of the primary amino group. The methoxy group and the aromatic rings also participate in characteristic reactions.

Caption: Primary sites of chemical reactivity.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen of the primary amino group makes it a potent nucleophile and a key handle for derivatization.[3]

-

N-Alkylation and N-Acylation: The amine readily reacts with alkyl halides or acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base. These reactions form secondary/tertiary amines and amides, respectively. It is important to note that controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to poly-alkylated products.[3]

-

Diazotization and Subsequent Transformations: As a primary aromatic amine, it can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (using copper(I) salts) to introduce halides, cyano, or hydroxyl groups.[3]

Reactions of the Isoquinoline Ring System

The isoquinoline ring itself can undergo substitution reactions, although the positions of attack are heavily influenced by the existing substituents.

-

Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline is generally favored for electrophilic attack (e.g., nitration, halogenation). The positions are directed by the fused pyridine ring and any substituents. Nucleophilic substitution reactions on the pyridine ring are also possible, typically at the C1 position, especially if a good leaving group is present.[6] The electron-donating nature of the amino and methoxy groups will further activate the ring system towards electrophilic attack.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated public database of spectra for this specific molecule is limited, a predictive profile can be established based on its structural motifs and data from analogous compounds like 3-aminoisoquinoline.[7]

Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | ~4.0 ppm | OCH₃ protons |

| Broad Singlet | ~5.0 - 6.0 ppm | NH₂ protons (exchangeable with D₂O) | |

| Multiplet | ~7.0 - 8.5 ppm | Aromatic protons (on both rings) | |

| Singlet | ~9.0 ppm | H1 proton (if present, depends on tautomer) | |

| ¹³C NMR | Aliphatic | ~55 ppm | OCH₃ carbon |

| Aromatic | ~100 - 160 ppm | Isoquinoline ring carbons | |

| IR (Infrared) | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Primary amine |

| C-H Stretch | 3000-3100 cm⁻¹ (aromatic), 2850-2960 cm⁻¹ (aliphatic) | Ar-H and OCH₃ | |

| C=C / C=N Stretch | 1500-1650 cm⁻¹ | Aromatic ring vibrations | |

| C-O Stretch | 1200-1275 cm⁻¹ (aryl ether) | Ar-O-CH₃ | |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 174.08 | C₁₀H₁₀N₂O |

Protocol: General Spectroscopic Characterization

Objective: To confirm the structure and purity of a synthesized batch of 1-methoxyisoquinolin-3-amine.

Methodology:

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be needed due to the low natural abundance of ¹³C.[7]

-

Process the spectra (Fourier transform, phase correction, baseline correction) and reference to the residual solvent peak.

-

-

IR Spectroscopy (FTIR-ATR):

-

Record a background spectrum on a clean ATR crystal.

-

Place a small amount of the solid sample on the crystal, ensure good contact, and collect the sample spectrum over a range of 4000-400 cm⁻¹.[7]

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an ESI (Electrospray Ionization) or CI (Chemical Ionization) source to observe the protonated molecular ion [M+H]⁺ at m/z 175.09.

-

Applications in Research and Drug Development

1-Methoxyisoquinolin-3-amine is not typically an end-product therapeutic but rather a high-value intermediate for building more complex molecules. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Medicinal Chemistry: The isoquinoline framework is a core component of numerous pharmaceuticals with activities including anticancer, antimicrobial, and analgesic properties.[1][3] This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: The amino group serves as a versatile anchor point for attaching various side chains and pharmacophores. Researchers can systematically modify the molecule at this position to probe interactions with a biological target and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[3]

-

Synthesis of Fused Heterocyclic Systems: The amine and the adjacent ring nitrogen can be used as reaction points to build additional fused rings, leading to complex polycyclic heteroaromatic systems with unique three-dimensional shapes for exploring novel biological space.[8]

Safety, Handling, and Storage

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Storage:

Conclusion

1-Methoxyisoquinolin-3-amine represents a strategically important building block for chemical synthesis and drug discovery. Its defined physicochemical properties and predictable reactivity, centered on its nucleophilic amino group, provide chemists with a reliable platform for molecular elaboration. A thorough understanding of its synthesis, handling, and spectroscopic characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of novel, biologically active compounds.

References

- Johnson, F., & Nasutavicus, W. A. (1962). Journal of Organic Chemistry, 27, 3953. (Note: While this source discusses a related diamine, the synthetic principles are relevant.) [Link not available]

-

CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Retrieved from [Link]

-

Chemsynthesis. (n.d.). Isoquinolines database - synthesis, physical properties. Retrieved from [Link]

-

Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxyisoquinoline. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. National Institutes of Health. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-amino-3-methylisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinolin-3-Amine. National Institutes of Health. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

Journal of the American Chemical Society. (1952). Synthesis of 3-Methyl Isoquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 3-methoxy-. WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]

-

Springer. (2006). REACTION OF 1,2,3,4-TETRAHYDROISOQUINOLINE ENAMINES WITH QUINONES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Chemistry Scholars. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. 1-Methoxyisoquinolin-3-aMine | 80900-33-0 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. connectsci.au [connectsci.au]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 1-Methoxyisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxyisoquinolin-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its isoquinoline framework is a common scaffold in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 1-Methoxyisoquinolin-3-amine. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel isoquinoline-based therapeutic agents.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Derivatives of isoquinoline have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a compound's biological activity, making it a versatile template for drug design. 1-Methoxyisoquinolin-3-amine, with its methoxy and amino functionalities, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Molecular Structure and Properties

1-Methoxyisoquinolin-3-amine possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, with a methoxy group at the 1-position and an amino group at the 3-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methoxyisoquinolin-3-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 80900-33-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | Predicted to be a solid | - |

| InChI | InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12) | IUPAC |

| InChIKey | OUOBWPTYRNVBLQ-UHFFFAOYSA-N | IUPAC |

| SMILES | COC1=NC(=C)C2=CC=CC=C21 | - |

Synthesis of 1-Methoxyisoquinolin-3-amine: A Proposed Pathway

Rationale for the Proposed Synthetic Strategy

The synthesis of substituted isoquinolines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing isoquinoline core. The proposed synthesis begins with a suitable ortho-substituted benzene derivative and proceeds through cyclization and subsequent functional group manipulations to yield the target molecule.

Proposed Synthetic Protocol

The following multi-step protocol outlines a potential route to 1-Methoxyisoquinolin-3-amine.

Step 1: Synthesis of 1-Chloroisoquinolin-3-amine

This initial step involves the formation of the isoquinoline core with an amine group at the 3-position and a chloro group at the 1-position, which will be subsequently displaced by the methoxy group.

-

Reaction: A suitable starting material, such as an appropriately substituted o-cyanotoluene, can be cyclized in the presence of a chlorinating agent.

-

Causality: The cyano and methyl groups on the benzene ring are positioned to facilitate an intramolecular cyclization to form the isoquinoline ring system. The chlorinating agent introduces the chloro substituent at the 1-position.

Step 2: Methoxylation of 1-Chloroisoquinolin-3-amine

The chloro group at the 1-position is displaced by a methoxy group via a nucleophilic aromatic substitution reaction.

-

Reaction: 1-Chloroisoquinolin-3-amine is reacted with sodium methoxide in methanol.

-

Causality: The electron-withdrawing nature of the isoquinoline ring system activates the 1-position towards nucleophilic attack. Sodium methoxide serves as the source of the methoxide nucleophile.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 1-Methoxyisoquinolin-3-amine is not widely available, the following sections provide predicted spectral characteristics based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons of the isoquinoline ring, the protons of the methoxy group, and the protons of the amino group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |

| Amino Protons (-NH₂) | Broad singlet, variable | Singlet (broad) |

-

Causality: The aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring currents.[2] The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons. The amino protons are expected to be a broad signal due to quadrupole broadening and potential exchange with residual water in the solvent.[3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| C-1 (C-O) | ~160 |

| C-3 (C-N) | ~155 |

| Methoxy Carbon (-OCH₃) | ~55 |

-

Causality: The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing effects of the substituents.[4] The carbons directly attached to the electronegative oxygen (C-1) and nitrogen (C-3) atoms will be significantly deshielded and appear at lower field.[4] The methoxy carbon will resonate in the typical range for an sp³-hybridized carbon attached to an oxygen atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methoxyisoquinolin-3-amine is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic -OCH₃) | 2850 - 2960 |

| C=C and C=N Stretch (aromatic) | 1500 - 1600 |

| C-O Stretch (aryl ether) | 1200 - 1275 |

| C-N Stretch (aromatic amine) | 1250 - 1335 |

| N-H Bend (primary amine) | 1580 - 1650 |

-

Causality: Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations.[6] The C-O stretching vibration of the aryl ether will appear in the fingerprint region. The various C-H and C=C/C=N vibrations are characteristic of the aromatic isoquinoline core.[6]

Mass Spectrometry

In mass spectrometry, 1-Methoxyisoquinolin-3-amine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals.

| Ion | Predicted m/z | Putative Neutral Loss/Fragment |

| [M]⁺˙ | 174 | Molecular Ion |

| [M - CH₃]⁺ | 159 | Loss of a methyl radical from the methoxy group |

| [M - NH₂]⁺ | 158 | Loss of an amino radical |

| [M - OCH₃]⁺ | 143 | Loss of a methoxy radical |

| [M - CO]⁺˙ | 146 | Loss of carbon monoxide |

-

Causality: The fragmentation of isoquinoline alkaloids often involves cleavage of the bonds adjacent to the heteroatoms and the loss of substituents.[7][8] The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.[7]

Potential Applications in Drug Discovery

The 1-methoxyisoquinolin-3-amine scaffold holds promise for the development of novel therapeutic agents. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the methoxy group and the ring nitrogen) provides multiple points for interaction with biological targets. Furthermore, the amino group serves as a convenient handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Given the broad range of biological activities associated with isoquinoline derivatives, this compound could serve as a starting point for the development of new drugs targeting a variety of diseases.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics of 1-Methoxyisoquinolin-3-amine. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related structures, offers a solid foundation for researchers. The versatile isoquinoline scaffold, coupled with the specific functionalization of this molecule, makes it a compound of interest for further investigation in the field of medicinal chemistry and drug development.

References

-

What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). Retrieved from [Link]

- A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. (2025). BenchChem.

- Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.

- Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020).

- Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1967). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry, 32(3), 632–638.

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

- Qing, Z., et al. (2020).

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- 3-Methoxyisoquinolin-1-amine. (n.d.). BenchChem.

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti [Video]. YouTube.

- 1-Aminoisoquinoline. (n.d.). SpectraBase.

- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2001).

- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- 1H NMR Chemical Shift. (n.d.).

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Deriv

- Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. (n.d.).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Teague Jr., C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690.

Sources

- 1. benchchem.com [benchchem.com]

- 2. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Potential Applications of 1-Methoxyisoquinolin-3-amine

Abstract: This guide provides a comprehensive technical overview of 1-Methoxyisoquinolin-3-amine, a synthetic heterocyclic compound of interest in medicinal chemistry. Due to the limited direct public data on this specific molecule, this document presents a plausible and scientifically grounded synthetic pathway, drawing from established methodologies for analogous isoquinoline derivatives. The guide details a proposed multi-step synthesis, including reaction mechanisms and step-by-step protocols. Furthermore, it explores the compound's potential as a valuable building block in drug discovery by examining the structure-activity relationships of related amino- and methoxy-substituted isoquinolines. This document is intended for researchers, scientists, and drug development professionals seeking to explore this class of compounds.

Introduction and Scientific Context

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a vast range of biological activities.[1][2] Naturally occurring isoquinolines, such as morphine and berberine, have long been used for their analgesic and antimicrobial properties.[3] Synthetic derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[2][4] The introduction of various functional groups onto the isoquinoline ring allows for the fine-tuning of its pharmacological profile.

Specifically, the presence of amino and methoxy substituents can significantly influence a molecule's biological activity. The amino group can act as a hydrogen bond donor or acceptor and a key site for further chemical modification, while the methoxy group can alter lipophilicity and metabolic stability.

This guide focuses on 1-Methoxyisoquinolin-3-amine (CAS No: 80900-33-0), a molecule with potential as an intermediate or a pharmacologically active compound in its own right.[5] While its discovery and specific applications are not widely documented, its structure suggests it could be a valuable scaffold for developing novel therapeutics. This guide will, therefore, provide a robust, theoretical framework for its synthesis and explore its potential based on the well-established pharmacology of its chemical relatives.

Proposed Synthetic Pathway

The synthesis of 1-Methoxyisoquinolin-3-amine can be logically approached through a multi-step process starting from a suitable isoquinoline precursor. The proposed pathway involves the sequential introduction of the required functional groups: a nitro group at position 3, a chloro group at position 1, followed by nucleophilic substitution to introduce the methoxy group, and finally, reduction of the nitro group to the desired amine.

This retro-synthetic analysis is illustrated below:

Caption: Retrosynthetic analysis for 1-Methoxyisoquinolin-3-amine.

The forward synthesis would proceed as follows:

Caption: Proposed forward synthetic workflow for 1-Methoxyisoquinolin-3-amine.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and should be considered a starting point for optimization in a laboratory setting.

Step 1: Synthesis of 3-Nitroisoquinoline

This step involves the nitration of the isoquinoline ring. While nitration of isoquinoline typically yields 5-nitroisoquinoline and 8-nitroisoquinoline, directing the nitration to the 3-position can be challenging and may require specific precursors or conditions. For the purpose of this guide, we will assume a method to obtain the 3-nitro derivative, potentially from a pre-functionalized starting material. A general nitration procedure is provided.

-

Materials: Isoquinoline, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Protocol:

-

To a round-bottom flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid.

-

Slowly add isoquinoline to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the isoquinoline solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of 1-Chloro-3-nitroisoquinoline

This step converts the isoquinolone tautomer of the nitro-isoquinoline intermediate into a chloro derivative, which is a good leaving group for subsequent nucleophilic substitution. This is a standard transformation using phosphoryl chloride (POCl₃).[3][6]

-

Materials: 3-Nitroisoquinolin-1(2H)-one (assumed tautomer or precursor), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-nitroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 1-chloro-3-nitroisoquinoline.[6]

-

Step 3: Synthesis of 1-Methoxy-3-nitroisoquinoline

This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 1-position with a methoxy group.[7][8]

-

Materials: 1-Chloro-3-nitroisoquinoline, Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH).

-

Protocol:

-

Dissolve 1-chloro-3-nitroisoquinoline in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of sodium methoxide in methanol (commercially available or freshly prepared by carefully adding sodium metal to anhydrous methanol).

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 4: Synthesis of 1-Methoxyisoquinolin-3-amine

The final step is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation, including catalytic hydrogenation or chemical reduction.[5][9]

-

Materials: 1-Methoxy-3-nitroisoquinoline, Sodium dithionite (Na₂S₂O₄) or Palladium on carbon (Pd/C) and Hydrazine hydrate, Dimethylformamide (DMF), Water.

-

Protocol (using Sodium Dithionite):

-

Dissolve 1-methoxy-3-nitroisoquinoline in a mixture of DMF and water.[9]

-

Add sodium dithionite portion-wise to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Remove the DMF under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the final compound, 1-Methoxyisoquinolin-3-amine, by column chromatography or recrystallization.[10]

-

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for 1-Methoxyisoquinolin-3-amine is scarce, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.[10][11][12]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Likely a solid at room temperature (e.g., off-white to pale yellow powder). |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents. |

| ¹H NMR (DMSO-d₆, ppm) | δ ~9.0-8.0 (aromatic protons on the isoquinoline ring), δ ~7.8-7.2 (other aromatic protons), δ ~6.5-5.5 (broad singlet, 2H, -NH₂), δ ~4.0 (singlet, 3H, -OCH₃). The exact shifts will depend on the electronic environment. |

| ¹³C NMR (DMSO-d₆, ppm) | Expected signals in the aromatic region (~160-110 ppm), with the carbon attached to the methoxy group appearing downfield (~160 ppm) and the carbon attached to the amino group also showing a characteristic shift. The methoxy carbon should appear around 55-60 ppm. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 175.08. |

| Infrared (IR, cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (~3400-3200 cm⁻¹), C-H stretching in the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic system (~1620-1450 cm⁻¹), and C-O stretching of the methoxy group (~1250 and 1050 cm⁻¹). |

Potential Applications in Drug Discovery

The 1-methoxyisoquinolin-3-amine scaffold is a promising starting point for the development of new therapeutic agents. The biological activities of structurally similar compounds provide insights into its potential applications.

Structure-Activity Relationship (SAR) Insights

-

Anticancer Activity: Many isoquinoline derivatives exhibit potent anticancer activity.[1][13] The presence of methoxy groups, as seen in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, has been linked to high affinity for sigma-2 receptors, which are overexpressed in cancer cells.[4] The amino group at the 3-position provides a handle for further derivatization to explore SAR and optimize anticancer potency.[1]

-

Enzyme Inhibition: The isoquinoline nucleus is found in various enzyme inhibitors. For instance, certain derivatives can inhibit kinases, topoisomerases, or phosphodiesterases (PDEs).[3] The specific substitution pattern of 1-methoxy and 3-amino groups could confer selectivity for particular enzyme targets.

-

Neuropharmacological Activity: Tetrahydroisoquinoline (THIQ) derivatives, which can be synthesized from isoquinolines, have a broad spectrum of biological activities, including neuroprotective and anti-Alzheimer properties. The functional groups on 1-Methoxyisoquinolin-3-amine could be modified to create novel THIQ-based compounds with central nervous system activity.

Caption: Potential drug discovery applications derived from the 1-Methoxyisoquinolin-3-amine scaffold.

Safety and Handling

As with any laboratory chemical, 1-Methoxyisoquinolin-3-amine and its intermediates should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Toxicity: The specific toxicity of this compound is unknown. However, related aromatic amines and nitro compounds can be toxic and should be handled with care. The intermediates, such as phosphorus oxychloride, are corrosive and react violently with water.

Conclusion

1-Methoxyisoquinolin-3-amine represents a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. This guide provides a detailed, plausible synthetic route based on established chemical principles, offering a practical framework for its laboratory preparation. The analysis of structurally related compounds strongly suggests that this scaffold could serve as a valuable starting point for the design and synthesis of novel drug candidates, particularly in the areas of oncology and neuropharmacology. Further research into the synthesis and biological evaluation of derivatives of 1-Methoxyisoquinolin-3-amine is warranted to fully elucidate its therapeutic potential.

References

- Barot, V. M., & Patel, M. R. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: https://www.researchgate.

- BenchChem. (n.d.). 3-Methoxyisoquinolin-1-amine. Retrieved from https://www.benchchem.com/product/b13411316

- Chen, J., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 26(10), 2853-2860. Available at: https://pubmed.ncbi.nlm.nih.gov/29673873/

- Chrzanowska, M., & Rozwadowska, M. D. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. Available at: https://pubmed.ncbi.nlm.nih.gov/9875440/

- Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Annales Pharmaceutiques Francaises, 41(6), 555-557. Available at: https://pubmed.ncbi.nlm.nih.gov/6677167/

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-12. Available at: https://orgpharmchem.com.

- Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(21), 7431. Available at: https://www.mdpi.com/1420-3049/28/21/7431

- Li, Y., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310. Available at: https://pubmed.ncbi.nlm.nih.gov/21130635/

- Liu, Y., et al. (2024). Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos. Molecules, 29(11), 2588. Available at: https://www.mdpi.com/1420-3049/29/11/2588

- Moustafa, M. A. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(18), 4239. Available at: https://www.mdpi.com/1420-3049/25/18/4239

- Pundir, R., & Sharma, P. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Exploring-the-Pharmacological-Potential-of-A-Pundir-Sharma/e0b1f3c3d5d7a8e8e1a8e1e1a8e1e1a8e1e1a8e1

- PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/594375

- PubChem. (n.d.). 1-Methoxyisoquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/141052

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from https://www.amerigoscientific.

- Sribalan, R., et al. (2018). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2018(4), M1017. Available at: https://www.mdpi.com/1422-8599/2018/4/M1017

- PrepChem. (n.d.). Synthesis of 8-amino-3-methylisoquinoline. Retrieved from https://www.prepchem.com/synthesis-of-8-amino-3-methylisoquinoline

- Evans, M. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution. YouTube. Available at: https://www.youtube.

- ChemicalBook. (n.d.). 1-Methoxyisoquinolin-3-aMine. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01334057.htm

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol. Retrieved from https://www.benchchem.com/technical-support-center/3-chloro-6-nitroisoquinolin-1-ol

- Heterocyclic Chemistry. (2007). Synthesis of 1-chloro-3-aminopyrazolylisoquinoline. Retrieved from https://hetchem.blogspot.com/2007/07/synthesis-of-1-chloro-3.html

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Retrieved from https://www.benchchem.com/technical-support-center/synthesis-of-3-chloro-6-nitroisoquinolin-1-ol

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: https://orgpharmchem.com.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol. Retrieved from https://www.benchchem.com/technical-support-center/synthesis-of-3-aminoisoquinolin-7-ol

- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/248496

- Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from https://www.khanacademy.

- Patsnap. (n.d.). Preparation method of 4-chloro-3-nitroanisole. Retrieved from https://eureka.patsnap.

- WJEC. (n.d.). Nucleophilic substitution mechanism. Retrieved from https://www.wjec.co.uk/blended-learning/chemistry-a-level/halogenoalkanes/nucleophilic-substitution-mechanism.html

- CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from https://www.ck12.org/c/chemistry/nucleophilic-substitution-reactions-haloalkanes/lesson/Nucleophilic-Substitution-Reactions-in-Haloalkanes-CHEM/

- Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from https://www.chemguide.co.uk/mechanisms/nucsub/hydroxide.html

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. hetchem.blogspot.com [hetchem.blogspot.com]

- 4. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Blended Learning [blended-learning.resources.wjec.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methoxyisoquinolin-3-amine Precursors

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining precursors to 1-methoxyisoquinolin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoquinoline core is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] The specific substitution pattern of a methoxy group at the C1 position and an amine at the C3 position offers a unique combination of electronic and hydrogen-bonding properties, making it a valuable building block for novel therapeutics. This guide details two primary retrosynthetic approaches, focusing on the strategic construction of the isoquinoline core and the sequential introduction of the requisite functional groups. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the rationale behind precursor selection and reaction conditions to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1-Methoxyisoquinolin-3-amine Scaffold

The isoquinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active alkaloids, such as morphine and berberine.[1] Modern drug discovery has continued to leverage this scaffold, with synthetic derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. The 1-methoxyisoquinolin-3-amine structure, in particular, presents a versatile platform for library synthesis. The C3-amino group serves as a crucial handle for diversification through acylation, alkylation, or participation in further heterocycle formation. The C1-methoxy group, a common motif in bioactive molecules, modulates the electronic character of the heterocyclic system and can influence metabolic stability and target engagement.

This guide is intended for researchers and professionals in organic synthesis and drug development. It aims to provide not just a set of instructions, but a deeper understanding of the chemical logic that informs the synthesis of these valuable precursors.

Retrosynthetic Strategy A: Cyclization Followed by Nucleophilic Aromatic Substitution

Our primary and most direct proposed strategy involves the initial formation of a 3-aminoisoquinoline core, followed by the introduction of the methoxy group at the C1 position. This approach leverages the inherent reactivity of o-cyanobenzyl cyanide and its derivatives to construct the heterocyclic ring system.

Sources

Unlocking the Therapeutic Promise of 1-Methoxyisoquinolin-3-amine: A Technical Guide to Investigating its Biological Activity

Introduction: The Isoquinoline Scaffold and the Untapped Potential of 1-Methoxyisoquinolin-3-amine

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules with profound pharmacological effects.[1][2] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have provided a rich source of therapeutic agents.[2] The synthetic accessibility and diverse substitution patterns of the isoquinoline ring system offer a fertile ground for the discovery of novel bioactive compounds.[1][3] This guide focuses on a specific, yet underexplored derivative: 1-Methoxyisoquinolin-3-amine .

While direct biological data for 1-methoxyisoquinolin-3-amine is scarce in publicly available literature, its structural features—a methoxy group at the 1-position and an amino group at the 3-position—suggest a high potential for interaction with various biological targets. The presence of a methoxy group can influence the molecule's lipophilicity and metabolic stability, while the primary amine at the 3-position provides a key site for hydrogen bonding and potential covalent interactions. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the potential biological activities of this intriguing molecule. We will delve into hypothesized biological activities based on the extensive pharmacology of related isoquinoline derivatives and provide detailed experimental protocols to test these hypotheses.

Hypothesized Biological Activities: A Roadmap for Investigation

Based on the well-established bioactivity of the isoquinoline scaffold and its derivatives, we propose three primary areas of investigation for 1-methoxyisoquinolin-3-amine:

-

Protein Kinase Inhibition: The isoquinoline framework is a common feature in numerous kinase inhibitors.[4][5][6][7] The ATP-binding pocket of many kinases can accommodate the planar, heterocyclic ring system of isoquinolines, and strategic substitutions can confer potency and selectivity.[7][8] Derivatives of 3-aminoisoquinoline have shown promise as inhibitors of various kinases, suggesting that 1-methoxyisoquinolin-3-amine could exhibit similar properties.[4][9]

-

Modulation of G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and isoquinoline-based compounds have been identified as modulators of several GPCRs, including opioid and chemokine receptors.[10][11][12] The structural resemblance of the isoquinoline core to endogenous neurotransmitters suggests the potential for interaction with receptor binding sites.

-

Antimicrobial and Cytotoxic Activity: Many natural and synthetic isoquinoline derivatives exhibit potent antimicrobial and cytotoxic effects.[13][14][15][16] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of cell wall synthesis.[15] The potential of 1-methoxyisoquinolin-3-amine as an antimicrobial or cytotoxic agent warrants thorough investigation.[17]

The following sections will provide detailed experimental workflows to systematically evaluate each of these potential activities.

Experimental Workflows: A Practical Guide to Characterization

This section provides detailed, step-by-step methodologies for the initial in vitro characterization of 1-methoxyisoquinolin-3-amine.

I. Synthesis of 1-Methoxyisoquinolin-3-amine

While not extensively documented, a potential synthetic route can be inferred from related isoquinoline syntheses.[18][19][20][21] A plausible approach involves the construction of the isoquinoline core followed by functional group manipulation.

Diagram of a Potential Synthetic Pathway:

Caption: Workflow for a competitive radioligand binding assay.

IV. Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [22][23][24][25][26] Experimental Protocol:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

-

Assay Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of 1-methoxyisoquinolin-3-amine in the broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis:

-

Visually inspect the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Table 2: Hypothetical Antimicrobial Activity of 1-Methoxyisoquinolin-3-amine

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | > 128 |

| Candida albicans | 64 |

Data Interpretation and Future Directions

The experimental workflows outlined above will generate crucial preliminary data on the biological activity of 1-methoxyisoquinolin-3-amine.

-

Kinase Inhibition: If potent and selective kinase inhibition is observed, further studies should focus on elucidating the mechanism of inhibition (e.g., ATP-competitive or allosteric) and evaluating its effects in cell-based assays.

-

GPCR Modulation: A significant binding affinity for a particular GPCR would warrant functional assays (e.g., cAMP accumulation, calcium mobilization) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

Antimicrobial/Cytotoxic Activity: Promising antimicrobial activity would lead to further testing against a broader panel of pathogens, including resistant strains. Cytotoxic activity against cancer cell lines would prompt investigations into the mechanism of cell death (e.g., apoptosis, necrosis).

The exploration of 1-methoxyisoquinolin-3-amine's biological activities represents a promising avenue for the discovery of novel therapeutic agents. The systematic approach detailed in this guide provides a solid foundation for uncovering its full pharmacological potential.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (URL: [Link])

-

Broth Microdilution. MI - Microbiology. (URL: [Link])

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. (URL: [Link])

-

GPCR-radioligand binding assays. PubMed. (URL: [Link])

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. (URL: [Link])

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. (URL: [Link])

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (URL: [Link])

-

1-Methoxyisoquinoline-3,4-diamine and. (URL: [Link])

-

Broth microdilution susceptibility testing. Bio-protocol. (URL: [Link])

-

In vitro kinase assay. Protocols.io. (URL: [Link])

-

Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

-

In vitro kinase assay v1. ResearchGate. (URL: [Link])

-

In vitro kinase assay. Bio-protocol. (URL: [Link])

-

Assay Development for Protein Kinase Enzymes. NCBI. (URL: [Link])

-

Inhibition of Eukaryote Protein Kinases by Isoquinoline and Oxazine Alkaloids. PubMed. (URL: [Link])

-

Modelling antibiotic and cytotoxic isoquinoline effects in Staphylococcus aureus, Staphylococcus epidermidis and mammalian cells. PubMed. (URL: [Link])

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. (URL: [Link])

-

Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. (URL: [Link])

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. (URL: [Link])

-

Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL: [Link])

-

Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. PubMed. (URL: [Link])

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (URL: [Link])

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. (URL: [Link])

-

Novel isoquinoline derivatives as antimicrobial agents. PubMed. (URL: [Link])

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. (URL: [Link])

-

Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review. (URL: [Link])

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. (URL: [Link])

-

Isoquinoline synthesis. Organic Chemistry Portal. (URL: [Link])

-

Structural findings reveal how distinct GPCR ligands create different levels of activation. (URL: [Link])

-

GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. (URL: [Link])

-

The mechanism for ligand activation of the GPCR–G protein complex. PMC. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. Structural findings reveal how distinct GPCR ligands create different levels of activation - St. Jude Children’s Research Hospital [stjude.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. The mechanism for ligand activation of the GPCR–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modelling antibiotic and cytotoxic isoquinoline effects in Staphylococcus aureus, Staphylococcus epidermidis and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. connectsci.au [connectsci.au]

- 19. benchchem.com [benchchem.com]

- 20. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isoquinoline synthesis [organic-chemistry.org]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. bio-protocol.org [bio-protocol.org]

A Technical Guide to 1-Methoxyisoquinolin-3-amine: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of therapeutic significance.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold" in drug discovery, consistently yielding compounds with a wide array of pharmacological activities.[3] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[4][5] The introduction of specific substituents, such as methoxy and amino groups, can profoundly influence the biological profile of the isoquinoline nucleus, making compounds like 1-methoxyisoquinolin-3-amine a subject of significant interest for researchers and drug development professionals.

This technical guide provides an in-depth exploration of 1-methoxyisoquinolin-3-amine, a synthetic derivative with potential applications in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes the current understanding of related isoquinoline chemistry and biology to offer a comprehensive overview of its synthesis, chemical characteristics, and putative biological mechanisms. We will delve into plausible synthetic routes, detail essential experimental protocols, explore its potential as an anticancer agent through the modulation of key signaling pathways, and provide a framework for its characterization.

Chemical Synthesis and Characterization

The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold. For 1-methoxyisoquinolin-3-amine, a multi-step synthesis can be envisioned, leveraging established methodologies such as the Pomeranz–Fritsch or Bischler–Napieralski reactions to construct the core isoquinoline ring, followed by functional group manipulations to introduce the methoxy and amino substituents at the desired positions.[6][7][8]

A plausible and efficient synthetic strategy involves the construction of a suitably substituted isoquinoline precursor, followed by the introduction of the amino group at the C-3 position. A modern and highly effective method for this transformation is the Buchwald-Hartwig amination of a 3-haloisoquinoline derivative.[9]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-methoxyisoquinolin-3-amine.

Detailed Experimental Protocol: Synthesis of 1-Methoxyisoquinolin-3-amine via Buchwald-Hartwig Amination

This protocol outlines a plausible method for the synthesis of the target compound starting from a 1-methoxy-3-chloroisoquinoline intermediate.

Materials:

-

1-methoxy-3-chloroisoquinoline

-

Ammonia (or a suitable ammonia surrogate like benzophenone imine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous workup solvents (e.g., ethyl acetate, brine)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-methoxy-3-chloroisoquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Atmosphere Inerting: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add anhydrous toluene to the flask, followed by the ammonia source (e.g., if using benzophenone imine, add 1.2 eq). If using ammonia gas, it can be bubbled through the solution.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-methoxyisoquinolin-3-amine.

Characterization

The structural confirmation of the synthesized 1-methoxyisoquinolin-3-amine would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core, a singlet for the methoxy group protons, and a broad singlet for the amine protons.[10][11] The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the methoxy and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the molecule. The carbons attached to the methoxy and amino groups (C-1 and C-3) will exhibit characteristic chemical shifts.[12]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-methoxyisoquinolin-3-amine (C₁₀H₁₀N₂O, MW: 174.20 g/mol ). The fragmentation pattern is expected to involve the loss of small molecules such as CH₃, CO, and HCN from the isoquinoline core.[3][4]

Biological Activity and Mechanism of Action

While specific biological data for 1-methoxyisoquinolin-3-amine is not extensively reported, the broader class of isoquinoline alkaloids and their synthetic derivatives have demonstrated significant pharmacological activities, particularly as anticancer agents.[1][2] The presence of both a methoxy and an amino group on the isoquinoline scaffold suggests that this compound could exhibit interesting biological properties.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of isoquinoline derivatives against a variety of cancer cell lines.[5] The proposed mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Many isoquinoline alkaloids have been shown to trigger programmed cell death in cancer cells.[2]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.[2]

-

Inhibition of Topoisomerases: Some isoquinoline derivatives can interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[3]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for anticancer drug development.[2][14] Several quinoline and isoquinoline derivatives have been identified as inhibitors of this pathway.[15][16] It is plausible that 1-methoxyisoquinolin-3-amine could also exert its potential anticancer effects by modulating the PI3K/Akt/mTOR pathway.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 1-methoxyisoquinolin-3-amine.

Quantitative Data on Related Isoquinoline Derivatives

To provide a quantitative perspective on the potential anticancer activity of 1-methoxyisoquinolin-3-amine, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of structurally related isoquinoline derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoquinolinequinone-amino acid derivatives | HT-29 (Colon) | 0.5 - 6.25 | [17] |

| Isoquinolinequinone-amino acid derivatives | T-24 (Bladder) | 0.5 - 6.25 | [17] |

| Substituted Isoquinolin-1-ones | A549 (Lung) | 1.8 - 9.5 | [18] |

| Substituted Isoquinolin-1-ones | HCT-15 (Colon) | 2.3 - 11.2 | [18] |

| Substituted Isoquinolin-1-ones | SK-OV-3 (Ovarian) | 1.5 - 8.9 | [18] |

| Novel Quinoline-based mTOR inhibitor | HL-60 (Leukemia) | 0.064 | [15] |

Note: The IC₅₀ values are indicative of the potency of related compounds and serve as a benchmark for the potential activity of 1-methoxyisoquinolin-3-amine.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Methoxyisoquinolin-3-amine (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 1-methoxyisoquinolin-3-amine (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. For aminoisoquinolines, the following SAR trends have been observed:

-

Position of the Amino Group: The position of the amino group on the isoquinoline ring can significantly impact activity. For instance, in some series of 3-aminoisoquinolin-1(2H)-ones, the presence of specific heterocyclic substituents on the 3-amino group was found to be crucial for anticancer activity.[19]

-

Substitution on the Amino Group: N-alkylation or N-acylation of the amino group can modulate the compound's properties, such as its basicity, nucleophilicity, and ability to form hydrogen bonds, which can influence its interaction with biological targets.

-

Substitution on the Benzene Ring: The presence and position of substituents on the benzene portion of the isoquinoline ring can affect the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. The methoxy group at the C-1 position in our target molecule is an electron-donating group that can influence the overall electron density of the aromatic system.

Conclusion and Future Directions

1-Methoxyisoquinolin-3-amine represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related isoquinoline derivatives, this compound is anticipated to possess significant biological activity, particularly in the realm of oncology. The proposed synthetic routes are feasible and leverage well-established chemical transformations.

Future research should focus on the actual synthesis and rigorous biological evaluation of 1-methoxyisoquinolin-3-amine. This would involve confirming its structure through comprehensive spectroscopic analysis and assessing its cytotoxic effects against a panel of cancer cell lines, such as the NCI-60 panel.[20][21] Mechanistic studies should then be undertaken to elucidate its precise mode of action, with a particular focus on its potential to inhibit the PI3K/Akt/mTOR signaling pathway. Furthermore, the synthesis and evaluation of a library of analogs with modifications at the methoxy and amino groups, as well as on the benzene ring, would provide valuable structure-activity relationship data to guide the optimization of this promising lead compound. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and related isoquinoline derivatives.

References